N-propylazetidine-1-carboxamide
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Overview
Description
N-propylazetidine-1-carboxamide is a chemical compound with the CAS Number: 164735-74-4 . It has a molecular weight of 142.2 . The physical form of N-propylazetidine-1-carboxamide is a powder .
Molecular Structure Analysis
The molecular structure of N-propylazetidine-1-carboxamide can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . Unfortunately, specific details about the molecular structure of N-propylazetidine-1-carboxamide are not available in the retrieved data.Physical And Chemical Properties Analysis
N-propylazetidine-1-carboxamide is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Carbamoylation of C–H and X–H Bonds : Research demonstrates the utility of N-propylazetidine-1-carboxamide in direct carbamoylation of C–H and X–H bonds through cross-dehydrogenative coupling reactions. This method is pivotal in preparing various carboxamide, carbamate, and urea derivatives, widely used in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).
Inhibition of NF-kappaB and AP-1 Gene Expression : Structure-activity relationship studies of N-propylazetidine-1-carboxamide derivatives have revealed their potential in inhibiting NF-kappaB and AP-1 transcription factors. This finding is significant for oral bioavailability improvement and could impact pharmaceutical development (Palanki et al., 2000).
Role in Influenza Treatment : Studies have shown that derivatives of N-propylazetidine-1-carboxamide, such as oseltamivir carboxylate, are effective against influenza A and B. This compound is particularly noteworthy due to its low resistance rate and significant impact on influenza virus infectivity and pathogenicity (Ives et al., 2002).
Treatment of Diabetes and Metabolic Disorders : N-propylazetidine-1-carboxamide analogues have been identified as inhibitors of nicotinamide N-methyltransferase (NNMT), a potential target for treating type 2 diabetes and metabolic disorders. These inhibitors are shown to be effective and orally bioavailable (Sabnis, 2021).
Antitumor Activities : Certain derivatives of N-propylazetidine-1-carboxamide have shown promising in vitro antitumor activities against various human cancer cell lines. The structure-activity relationship of these compounds has been a focus for understanding their potential in cancer therapy (Hafez et al., 2013).
Enantioselective Biotransformations : Studies indicate the utility of N-propylazetidine-1-carboxamide in enantioselective biotransformations, particularly for the synthesis of azetidine-2-carboxylic acids and their amide derivatives. This process is crucial for preparing compounds with high enantiomeric excess, beneficial in pharmaceutical synthesis (Leng et al., 2009).
Safety and Hazards
properties
IUPAC Name |
N-propylazetidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-4-8-7(10)9-5-3-6-9/h2-6H2,1H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYZUAVMIQDVFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylazetidine-1-carboxamide |
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